molecular formula C11H8Cl2N2O4 B13723333 (2E)-4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid

(2E)-4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid

Cat. No.: B13723333
M. Wt: 303.09 g/mol
InChI Key: UVLKLXAGHNEJRK-ONEGZZNKSA-N
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Description

(E)-4-[2-(2,4-Dichlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid is a synthetic organic compound characterized by its unique structure, which includes a dichlorobenzoyl group and a hydrazino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-[2-(2,4-Dichlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid typically involves the following steps:

    Formation of the hydrazino intermediate: This step involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form 2-(2,4-dichlorobenzoyl)hydrazine.

    Condensation reaction: The hydrazino intermediate is then reacted with maleic anhydride under controlled conditions to yield the final product, (E)-4-[2-(2,4-Dichlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid.

Industrial Production Methods:

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

    Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or reduced hydrazino derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

(E)-4-[2-(2,4-Dichlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-[2-(2,4-Dichlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The dichlorobenzoyl group may enhance the compound’s binding affinity to hydrophobic pockets within target proteins.

Comparison with Similar Compounds

    2,4-Dichlorobenzoyl hydrazine: Shares the dichlorobenzoyl and hydrazino groups but lacks the butenoic acid moiety.

    4-Oxo-2-butenoic acid derivatives: Compounds with similar butenoic acid structures but different substituents.

Uniqueness: (E)-4-[2-(2,4-Dichlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid is unique due to the combination of its dichlorobenzoyl and hydrazino groups with the butenoic acid moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H8Cl2N2O4

Molecular Weight

303.09 g/mol

IUPAC Name

(E)-4-[2-(2,4-dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H8Cl2N2O4/c12-6-1-2-7(8(13)5-6)11(19)15-14-9(16)3-4-10(17)18/h1-5H,(H,14,16)(H,15,19)(H,17,18)/b4-3+

InChI Key

UVLKLXAGHNEJRK-ONEGZZNKSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)C=CC(=O)O

Origin of Product

United States

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